2-Chloroquinoline-6-carbaldehyde
Overview
Description
2-Chloroquinoline-6-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H6ClNO It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that it can undergo substitution reactions at its 2-chloro position
Molecular Mechanism
It is known to undergo substitution reactions, but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still under study .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-6-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses electron-rich aromatic compounds or alkenes with iminium salts obtained from formamides (such as DMF or N-methyl formanilide) and acid chlorides (such as POCl3). The initial step is an iminoalkylation, which is essentially an electrophilic substitution .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinoline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used.
Major Products:
Oxidation: 2-Chloroquinoline-6-carboxylic acid.
Reduction: 2-Chloroquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloroquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other materials
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloroquinoline-4-carbaldehyde
- 2-Chloroquinoline-5-carbaldehyde
Comparison: While all these compounds share the quinoline core structure, their reactivity and applications can vary significantly due to the position of the chloro and aldehyde groups.
Properties
IUPAC Name |
2-chloroquinoline-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-2-8-5-7(6-13)1-3-9(8)12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXFGSDIVFFZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460137 | |
Record name | 2-chloroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791626-59-0 | |
Record name | 2-chloroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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